EHT 1610

Descripción general

Descripción

EHT 1610 es un potente inhibidor de la cinasa regulada por fosforilación de tirosina de doble especificidad (DYRK), que se dirige específicamente a DYRK1A y DYRK1B con valores de IC50 de 0,36 nM y 0,59 nM, respectivamente . Este compuesto exhibe efectos antileucémicos significativos, regula el ciclo celular e induce la apoptosis (muerte celular programada) en diversas líneas celulares .

Métodos De Preparación

La síntesis de EHT 1610 implica un proceso de varios pasos que comienza con 5-nitro-antaranilinitrilo. El intermedio clave, 6-aminobenzo[d]tiazol-2,7-dicarbonitrilo, se obtiene en seis pasos. El compuesto final, metil 9-(2-fluoro-4-metoxifenilamino)tiazolo[5,4-f]quinazolin-2-carbimidato, se sintetiza a través de los siguientes pasos :

- Boc2O, DMAP, Et3N, CH2Cl2, temperatura ambiente, 4 horas.

- HCO2NH4, Pd/C, EtOH, 85°C, 0,5 horas.

- Br2, AcOH, CH2Cl2, temperatura ambiente, 2,5 horas.

- Sal de Appel, Py, CH2Cl2, temperatura ambiente, 4 horas.

- AcOH, 118°C, 2 horas.

- CuI, Py, 130°C, 20 minutos.

- DMFDMA, DMF, 70°C, 2 minutos, 86% de rendimiento.

- 2-fluoro-4-metoxianilina, AcOH, 118°C, 5 minutos, 85% de rendimiento.

- NaOMe (0,5 M en MeOH), MeOH, 65°C, 0,5 horas, 82% de rendimiento .

Análisis De Reacciones Químicas

EHT 1610 sufre diversas reacciones químicas, principalmente relacionadas con procesos de fosforilación y desfosforilación. Inhibe la fosforilación de FOXO1, STAT3 y ciclina D3, regulando así la progresión tardía del ciclo celular, la producción de especies reactivas de oxígeno mitocondriales (ROS) y el daño al ADN . También se sabe que el compuesto induce la apoptosis en líneas celulares B y T y en células pediátricas humanas primarias .

Aplicaciones Científicas De Investigación

EHT 1610 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

EHT 1610 ejerce sus efectos inhibiendo la actividad de las cinasas DYRK1A y DYRK1B. Esta inhibición conduce a la pérdida de la señalización de FOXO1 y STAT3 mediada por DYRK1A, lo que resulta en una muerte celular preferencial en las células B leucémicas . El compuesto también inhibe la fosforilación de proteínas clave involucradas en la progresión del ciclo celular y la apoptosis, regulando así estos procesos .

Comparación Con Compuestos Similares

EHT 1610 se compara con otros inhibidores de DYRK, como:

Harmina: Un inhibidor natural de DYRK con propiedades anticancerígenas y antiinflamatorias.

AZ191: Un inhibidor altamente selectivo de DYRK1B con un valor de IC50 de 17 nM.

GSK-626616: Un inhibidor biodisponible por vía oral de DYRK3 con un valor de IC50 de 0,7 nM.

ML 315 clorhidrato: Un inhibidor dual-selectivo de cinasa dependiente de ciclina (CDK) y DYRK con valores de IC50 de 68 nM y 282 nM, respectivamente.

This compound destaca por su alta potencia y selectividad para DYRK1A y DYRK1B, lo que lo convierte en una herramienta valiosa para estudiar estas cinasas y sus roles en diversas enfermedades .

Actividad Biológica

EHT 1610 is a selective small-molecule inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as acute lymphoblastic leukemia (ALL). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound functions primarily through the inhibition of DYRK1A, a kinase that plays a crucial role in various cellular processes including cell cycle regulation and apoptosis. The inhibition of DYRK1A by this compound has been shown to result in significant biological effects:

- Cell Cycle Regulation : Treatment with this compound alters the cell cycle distribution in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, leading to a reduction in cells in the G0 phase and an accumulation in the S-G2-M phases. This suggests that this compound promotes cell cycle progression by inhibiting DYRK1A activity .

- Phosphorylation Changes : The compound induces dephosphorylation of cyclin D3 at Thr283, which is critical for cell cycle progression. This effect was confirmed through phosphoproteomic studies, revealing changes in the phosphorylation status of numerous proteins involved in cell cycle regulation .

- FOXO1 Stability : this compound treatment increases the nuclear localization and stability of FOXO1, a transcription factor involved in B lymphopoiesis. This stabilization occurs independently of the PI3K/AKT signaling pathway, indicating a unique regulatory mechanism through DYRK1A inhibition .

Biological Activity and Efficacy

This compound has demonstrated potent biological activity across various studies, particularly in the context of ALL:

- In Vitro Studies : this compound exhibits dose-dependent cytotoxic effects on B-ALL cell lines and primary human pediatric ALL samples. Notably, it effectively induces apoptosis in cells resistant to conventional therapies such as cytarabine .

- Synergistic Effects : The compound shows synergistic activity when combined with other chemotherapeutic agents, enhancing therapeutic efficacy against leukemic cells, especially those with trisomy 21 or hyperdiploid status .

Case Studies and Research Findings

Several studies have explored the impact of this compound on different cellular models:

Propiedades

IUPAC Name |

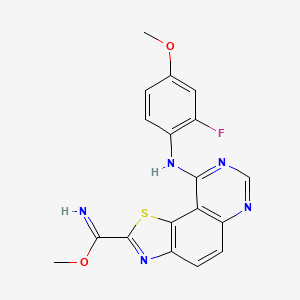

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBNARZBIXTFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.